1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential applications in pharmaceuticals. This compound features a cyclopropane ring, which is known for its unique strain and reactivity, and a trifluoromethyl group that enhances its biological activity. The presence of the pyrazole moiety further contributes to its pharmacological properties.
The synthesis of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can be achieved through several methodologies, often involving the use of trifluoromethylation techniques. One common approach includes the reaction of cyclopropane carboxylic acids with trifluoromethylating agents under controlled conditions to yield the desired product.
For instance, a reported synthesis involves using anhydrous hydrofluoric acid and sulfur tetrafluoride as reagents, where cyclopropanecarboxylic acid derivatives undergo trifluoromethylation at elevated temperatures, resulting in moderate yields . The process typically requires careful handling due to the reactivity of the reagents involved.
The molecular structure of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid features:
The compound's structure can be represented as follows:
1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are significant for synthesizing more complex molecules or modifying existing ones for enhanced biological activity.
The mechanism of action for compounds like 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid typically involves interactions at the molecular level with specific biological targets. The trifluoromethyl group may enhance binding affinity to target receptors or enzymes, while the pyrazole moiety can modulate biological responses.
Research indicates that such compounds may inhibit specific pathways involved in inflammatory responses or other disease processes . Detailed studies on their mechanism could elucidate their role in therapeutic applications.
The physical properties of 1-[4-(trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid include:
Chemical properties involve its reactivity under various conditions, including stability under acidic or basic environments. The trifluoromethyl group contributes to increased stability against oxidation compared to non-fluorinated counterparts .
This compound has potential applications in medicinal chemistry, particularly in developing new drugs targeting inflammatory diseases or other conditions where leukotriene synthesis is involved. Its unique structure may also allow it to serve as an intermediate in synthesizing more complex pharmaceutical agents.
1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid represents a structurally intricate and pharmacologically significant scaffold within contemporary medicinal chemistry. This compound, systematically named as 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxylic acid (CAS Registry Number: 2763780-83-0), possesses the molecular formula C~8~H~7~F~3~N~2~O~2~ and a molecular weight of 220.1486 g/mol [2] [4]. Its defining structural features integrate a cyclopropane ring directly linked to a pyrazole heterocycle bearing a trifluoromethyl group (–CF~3~) at the 4-position, while the cyclopropane itself is substituted with a carboxylic acid functionality at the 1-position. This precise molecular architecture confers unique physicochemical properties, including specific hydrogen-bonding capacity via the carboxylic acid, significant dipole moments influenced by the electron-withdrawing trifluoromethyl group, and constrained three-dimensional geometry due to the cyclopropane ring. These characteristics collectively render it an exceptionally versatile building block in rational drug design, particularly for targeting biologically relevant proteins and enzymes through optimized steric and electronic interactions [4] [5].
The cyclopropane-pyrazole hybrid core embodies a sophisticated fusion of two sterically constrained and electronically diverse ring systems, creating a three-dimensional architecture with significant implications for molecular recognition and binding affinity. The cyclopropane ring introduces substantial angle strain, with internal bond angles constrained to approximately 60°, significantly deviating from the ideal tetrahedral angle of 109.5°. This strain energy (estimated at ~27 kcal/mol) imparts unique reactivity and influences the overall conformation of the molecule [6]. X-ray crystallographic analysis of closely related structures, such as 1-[1-(trifluoromethyl)-1H-pyrazol-4-yl]cyclopropane-1-carboxamide derivatives, reveals a distinct spatial orientation where the pyrazole ring and the cyclopropane moiety adopt a nearly perpendicular arrangement. This conformation minimizes steric repulsion and optimizes electronic interactions between the rings [6].
Table 1: Key Structural Parameters of the Cyclopropane-Pyrazole Hybrid Core
Structural Feature | Parameter/Characteristic | Functional Consequence |
---|---|---|
Cyclopropane C1-C-C Bond Angle | ~60° | High angle strain; weak electron-donating effect via hyperconjugation |
Dihedral Angle (Pyrazole/Cyclopropane Plane) | ~80-90° (Perpendicular) [6] | Minimizes steric clash; defines spatial display of substituents |
C1 (COOH) Chemical Shift (¹³C NMR Est.) | ~175-180 ppm | Reflects influence of strained ring & pyrazole on carbonyl |
Pyrazole N1-Cyclopropane Bond | Restricted Rotation | Conformational preorganization for target binding |
Carboxylic Acid pKa | Estimated ~3.5-4.5 (slightly lowered by neighboring rings) | Enhanced acidity favors salt-bridge formation in binding sites |
The trifluoromethyl (–CF~3~) group attached to the pyrazole ring at the 4-position is a cornerstone of the molecule's bioactivity and physicochemical profile, exemplifying a powerful strategy in modern medicinal chemistry. This group exerts its influence through a combination of profound electronic, steric, and metabolic effects:
The strategic fusion of pyrazole and cyclopropane motifs represents a deliberate evolution in medicinal chemistry, driven by the pursuit of molecules with enhanced target affinity, metabolic stability, and physicochemical properties. The development of 1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic acid sits within this historical trajectory:
Table 2: Historical Development Milestones of Pyrazole-Cyclopropane Conjugates
Era | Key Developments | Representative Examples/Advancements |
---|---|---|
Pre-2000s | • Isolation/characterization of simple pyrazoles (e.g., from plants) • Development of classic pyrazole drugs (Antipyrine) • Use of cyclopropane in natural products & early drugs | Antipyrine (Analgesic), Tranylcypromine (Antidepressant) |
2000-2010 | • qHTS identifies pyrazole hits for novel targets (e.g., LDH) [5] • Recognition of –CF~3~ benefits (metabolic stability, lipophilicity) • Improved cyclopropane synthesis | Early pyrazole LDH inhibitors (modest potency), COX-2 inhibitors (Celecoxib) incorporating pyrazole |
2010-Present | • Rational incorporation of cyclopropane to constrain pyrazole substituents • Focus on carboxylic acid functionalization for target binding • Commercial availability of advanced building blocks | Potent pyrazole-cyclopropane LDH inhibitors (e.g., Compound 63 [5]), Fluxapyroxad (Fungicide), 1-[4-(Trifluoromethyl)pyrazol-1-yl]cyclopropane-1-carboxylic Acid [2] [4] |
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: